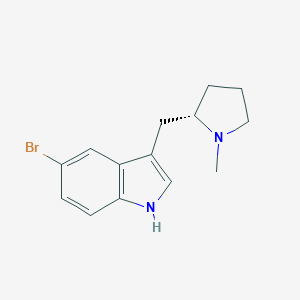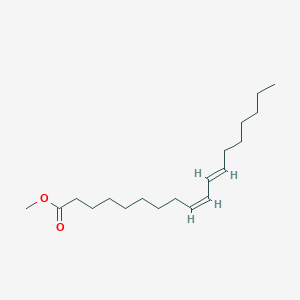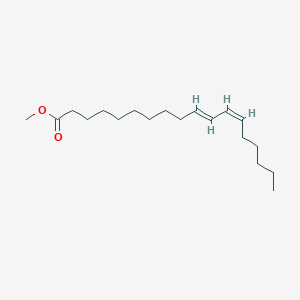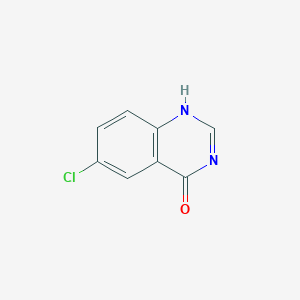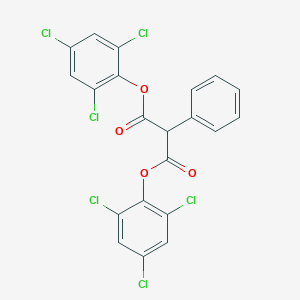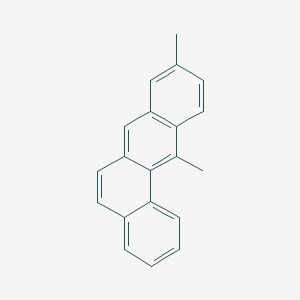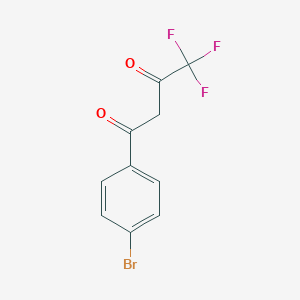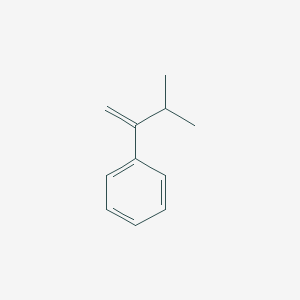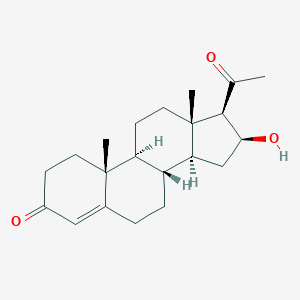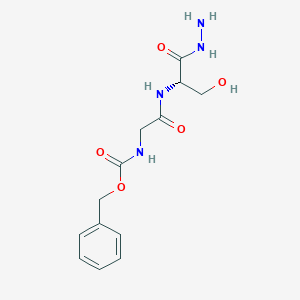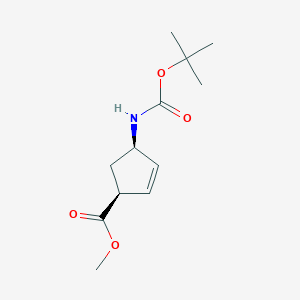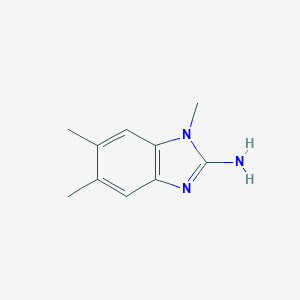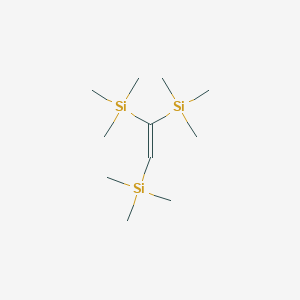
Tris(trimethylsilyl)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(trimethylsilyl)ethene, also known as TTMSE, is a chemical compound that belongs to the family of organosilicon compounds. It is a colorless, odorless, and highly reactive liquid that is widely used in scientific research. TTMSE is known for its unique properties that make it an excellent reagent for various chemical reactions.
Wirkmechanismus
Tris(trimethylsilyl)ethene reacts with various nucleophiles such as water, alcohols, and amines, resulting in the formation of siloxanes. The reaction takes place through the addition of the nucleophile to the carbon-carbon double bond of Tris(trimethylsilyl)ethene, followed by the elimination of trimethylsilyl groups. The mechanism of the reaction can be represented as follows:
(CH3)3SiC=C=CHSi(CH3)3 + H2O → (CH3)3SiCH2CH(OH)Si(CH3)3
(CH3)3SiCH2CH(OH)Si(CH3)3 → (CH3)3SiOSi(CH3)3 + H2C=CHSi(CH3)3
Biochemische Und Physiologische Effekte
Tris(trimethylsilyl)ethene has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Tris(trimethylsilyl)ethene can be used as a precursor for the synthesis of silicon-containing biomaterials. These biomaterials have potential applications in tissue engineering, drug delivery, and medical implants.
Vorteile Und Einschränkungen Für Laborexperimente
Tris(trimethylsilyl)ethene has several advantages in lab experiments. It is a highly reactive reagent that can be used in a wide range of chemical reactions. Tris(trimethylsilyl)ethene is also easy to handle and store. However, Tris(trimethylsilyl)ethene is highly flammable and reactive with water, which can be a limitation in some lab experiments.
Zukünftige Richtungen
There are several future directions for the use of Tris(trimethylsilyl)ethene in scientific research. One potential application is in the synthesis of silicon-containing polymers and materials for use in electronics and optoelectronics. Tris(trimethylsilyl)ethene can also be used as a precursor for the synthesis of silicon-containing biomaterials for tissue engineering and drug delivery. Additionally, Tris(trimethylsilyl)ethene can be used in the preparation of novel catalysts for organic reactions. Further studies are needed to explore these potential applications of Tris(trimethylsilyl)ethene in scientific research.
Conclusion:
In conclusion, Tris(trimethylsilyl)ethene is a highly reactive reagent that is widely used in scientific research. It is synthesized by reacting trimethylsilyl chloride with acetylene in the presence of a catalyst. Tris(trimethylsilyl)ethene has several scientific research applications, including its use in the synthesis of organic compounds, as a protecting group for alcohols and amines, and in the preparation of silicon-containing polymers and materials. Tris(trimethylsilyl)ethene has potential applications in tissue engineering, drug delivery, and medical implants. However, further studies are needed to explore its biochemical and physiological effects and to develop novel applications in scientific research.
Synthesemethoden
Tris(trimethylsilyl)ethene can be synthesized by reacting trimethylsilyl chloride with acetylene in the presence of a catalyst such as copper(I) iodide. The reaction takes place at room temperature and produces Tris(trimethylsilyl)ethene as the main product. The reaction can be represented as follows:
(CH3)3SiCl + HC≡CH → (CH3)3SiC≡CH
(CH3)3SiC≡CH + HC≡CH → (CH3)3SiC=C=CHSi(CH3)3
Wissenschaftliche Forschungsanwendungen
Tris(trimethylsilyl)ethene is widely used in scientific research as a reagent for various chemical reactions. It is particularly useful in the synthesis of organic compounds such as alkenes, alkynes, and cyclic compounds. Tris(trimethylsilyl)ethene is also used as a protecting group for alcohols and amines. Additionally, Tris(trimethylsilyl)ethene is used in the preparation of silicon-containing polymers and materials.
Eigenschaften
CAS-Nummer |
18938-24-4 |
|---|---|
Produktname |
Tris(trimethylsilyl)ethene |
Molekularformel |
C11H28Si3 |
Molekulargewicht |
244.59 g/mol |
IUPAC-Name |
1,2-bis(trimethylsilyl)ethenyl-trimethylsilane |
InChI |
InChI=1S/C11H28Si3/c1-12(2,3)10-11(13(4,5)6)14(7,8)9/h10H,1-9H3 |
InChI-Schlüssel |
CUFNUQSBSOKXJH-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C=C([Si](C)(C)C)[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)C=C([Si](C)(C)C)[Si](C)(C)C |
Andere CAS-Nummern |
18938-24-4 |
Synonyme |
[2,2-Bis(trimethylsilyl)vinyl](trimethyl)silane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



